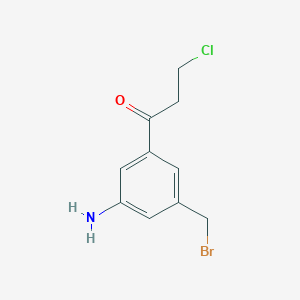
Pyridazine, 3-chloro-6-(decyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine, 3-chloro-6-(decyloxy)- is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives are known for their diverse pharmacological activities and applications in medicinal chemistry, agriculture, and industry . The specific compound, 3-chloro-6-(decyloxy)-pyridazine, features a chlorine atom at the third position and a decyloxy group at the sixth position of the pyridazine ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(decyloxy)-pyridazine typically involves the substitution of a chlorine atom in 3,6-dichloropyridazine with a decyloxy group. This can be achieved through a nucleophilic substitution reaction where 3,6-dichloropyridazine reacts with decanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of pyridazine derivatives, including 3-chloro-6-(decyloxy)-pyridazine, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .
化学反応の分析
Types of Reactions
3-chloro-6-(decyloxy)-pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
科学的研究の応用
3-chloro-6-(decyloxy)-pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agriculture: It can be used as a precursor for the synthesis of herbicides and fungicides.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-chloro-6-(decyloxy)-pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the chlorine and decyloxy groups can influence its binding affinity and selectivity towards these targets . For example, it may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes .
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at the third position, known for its diverse pharmacological activities.
3,6-Dichloropyridazine: A precursor for the synthesis of various substituted pyridazine derivatives.
Uniqueness
3-chloro-6-(decyloxy)-pyridazine is unique due to the presence of both a chlorine atom and a decyloxy group, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
特性
CAS番号 |
17321-28-7 |
|---|---|
分子式 |
C14H23ClN2O |
分子量 |
270.80 g/mol |
IUPAC名 |
3-chloro-6-decoxypyridazine |
InChI |
InChI=1S/C14H23ClN2O/c1-2-3-4-5-6-7-8-9-12-18-14-11-10-13(15)16-17-14/h10-11H,2-9,12H2,1H3 |
InChIキー |
PLVTYGBSERXPGX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=NN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)


![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)


